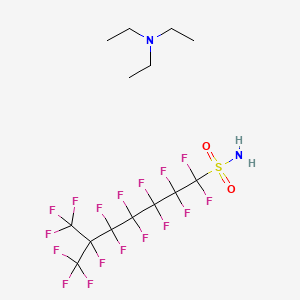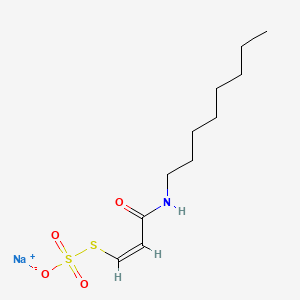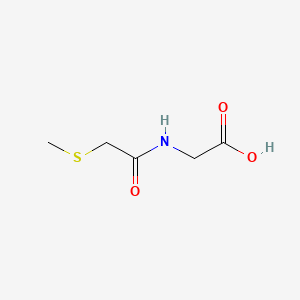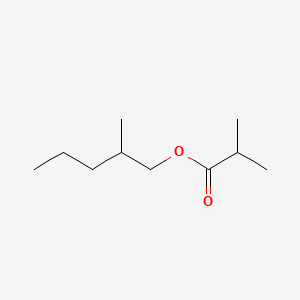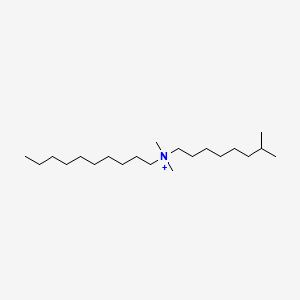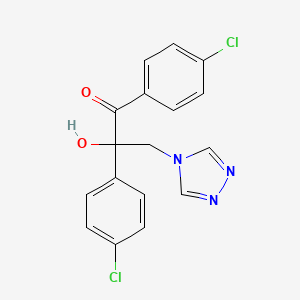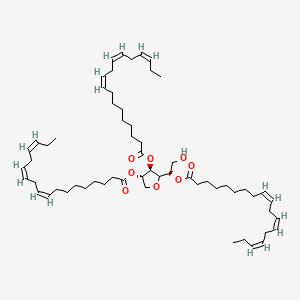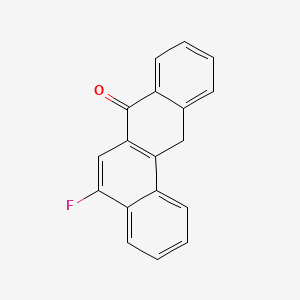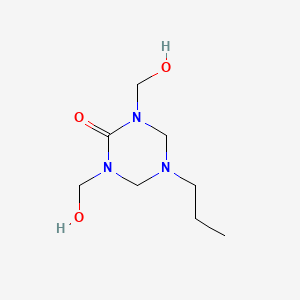
7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(410)heptane-3-methanol is a bicyclic compound with a unique structure that includes two chlorine atoms and three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol typically involves multiple steps. One common method includes the chlorination of alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
科学研究应用
7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol involves its interaction with specific molecular targets. The chlorine atoms and the bicyclic structure play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Bicyclo(4.1.0)heptane, 3,7,7-trimethyl-: A similar compound without the chlorine atoms.
Carane: Another bicyclic compound with a similar structure but different functional groups.
Uniqueness
7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol is unique due to the presence of chlorine atoms, which significantly influence its chemical reactivity and potential applications. The combination of the bicyclic structure and the specific functional groups makes it a valuable compound for various research and industrial purposes.
属性
CAS 编号 |
85099-17-8 |
|---|---|
分子式 |
C11H18Cl2O |
分子量 |
237.16 g/mol |
IUPAC 名称 |
2-(7,7-dichloro-6-methyl-3-bicyclo[4.1.0]heptanyl)propan-2-ol |
InChI |
InChI=1S/C11H18Cl2O/c1-9(2,14)7-4-5-10(3)8(6-7)11(10,12)13/h7-8,14H,4-6H2,1-3H3 |
InChI 键 |
ZCMOCXGFGLUTHV-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC(CC1C2(Cl)Cl)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



